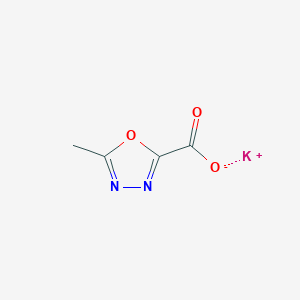

Potassium 5-methyl-1,3,4-oxadiazole-2-carboxylate

Description

The exact mass of the compound Potassium 5-methyl-1,3,4-oxadiazole-2-carboxylate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Potassium 5-methyl-1,3,4-oxadiazole-2-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Potassium 5-methyl-1,3,4-oxadiazole-2-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

888504-28-7 |

|---|---|

Molecular Formula |

C4H4KN2O3 |

Molecular Weight |

167.18 g/mol |

IUPAC Name |

potassium;5-methyl-1,3,4-oxadiazole-2-carboxylate |

InChI |

InChI=1S/C4H4N2O3.K/c1-2-5-6-3(9-2)4(7)8;/h1H3,(H,7,8); |

InChI Key |

PYKIGFHZXPMVQL-UHFFFAOYSA-N |

SMILES |

CC1=NN=C(O1)C(=O)[O-].[K+] |

Canonical SMILES |

CC1=NN=C(O1)C(=O)O.[K] |

Other CAS No. |

888504-28-7 |

Pictograms |

Irritant; Health Hazard |

Synonyms |

Oxadiazole Potassim Salt |

Origin of Product |

United States |

Foundational & Exploratory

"Potassium 5-methyl-1,3,4-oxadiazole-2-carboxylate" properties and characteristics

CAS: 888504-28-7 | Formula: C₄H₃KN₂O₃ | MW: 166.18 g/mol [1][2]

Executive Summary & Chemical Identity

Potassium 5-methyl-1,3,4-oxadiazole-2-carboxylate is the thermodynamically stable salt form of 5-methyl-1,3,4-oxadiazole-2-carboxylic acid. In modern medicinal chemistry, this compound serves two critical functions: it acts as a robust building block for HIV integrase inhibitors (specifically Raltegravir) and functions as a radical precursor for the innate C–H functionalization of heteroarenes via decarboxylative cross-coupling.

The utility of this reagent stems from its ability to mask the unstable free acid, which is prone to spontaneous decarboxylation under ambient conditions. By stabilizing the carboxylate as the potassium salt, researchers can store the moiety indefinitely and release the reactive radical or electrophile only under controlled reaction conditions.

Core Physicochemical Data

| Property | Specification | Technical Note |

| Appearance | White to off-white crystalline solid | Hygroscopic; store under inert atmosphere (Ar/N₂).[1] |

| Solubility | Water (>100 mg/mL), DMSO | Poor solubility in non-polar organics (Et₂O, Hexanes). |

| Melting Point | >250°C (Decomposes) | Decomposition often releases CO₂; pressure risk in sealed tubes. |

| Purity Standard | ≥ 98.0% (HPLC) | Critical impurity: 2-methyl-1,3,4-oxadiazole (decarboxylation byproduct). |

| Hygroscopicity | High | Water content accelerates hydrolysis/decarboxylation. |

The Stability Paradox: Acid vs. Salt

Field-Proven Insight: A common failure mode in the lab is the attempt to isolate the free acid form (5-methyl-1,3,4-oxadiazole-2-carboxylic acid).

The 1,3,4-oxadiazole ring is electron-deficient. When the C2 position is substituted with a carboxylic acid, the inductive effect of the ring combined with the resonance stability of the decarboxylated product facilitates rapid loss of CO₂.

-

Free Acid: Unstable at room temperature; decarboxylates to 2-methyl-1,3,4-oxadiazole.

-

Potassium Salt: Stable up to high temperatures. The ionic lattice energy and lack of an acidic proton prevent the cyclic transition state required for thermal decarboxylation.

Operational Directive: Never acidify aqueous solutions of this salt during workup unless immediate decarboxylation is the intended synthetic step.

High-Fidelity Synthesis Protocol

While hydrolysis of the ethyl ester with ethanolic KOH is possible, it often traps water in the lattice, leading to inconsistent stoichiometry. The anhydrous silanolate method is the gold standard for pharmaceutical-grade synthesis (e.g., for Raltegravir intermediates), ensuring a quantitative yield of anhydrous salt.

Reagents

-

Substrate: Ethyl 5-methyl-1,3,4-oxadiazole-2-carboxylate (1.0 equiv).

-

Reagent: Potassium trimethylsilanolate (KOTMS) or Potassium triethylsilanolate (1.0 equiv).

-

Solvent: Anhydrous Diethyl Ether (Et₂O) or THF.

Step-by-Step Workflow

-

Preparation: Flame-dry a round-bottom flask and purge with Argon.

-

Slurry Formation: Suspend Potassium triethylsilanolate (1.0 equiv) in anhydrous Et₂O.

-

Addition: Add Ethyl 5-methyl-1,3,4-oxadiazole-2-carboxylate (1.0 equiv) in one portion at room temperature.

-

Reaction: Stir vigorously. The reaction is driven by the formation of the insoluble potassium salt.

-

Visual Cue: The suspension will change texture and color (often becoming brighter white) as the salt precipitates.

-

-

Filtration: Filter the precipitate under an inert atmosphere (Schlenk filtration recommended to avoid moisture).

-

Washing: Wash the filter cake 3x with anhydrous Et₂O to remove the silanol byproduct.

-

Drying: Dry under high vacuum (0.1 mbar) for 4 hours.

Synthesis Logic Diagram

Figure 1: Anhydrous synthesis via silanolate cleavage prevents hydrolysis-induced degradation.

Applications in Drug Discovery

A. Raltegravir Intermediate Synthesis

This salt is a direct precursor in the synthesis of Raltegravir (Isentress) , an HIV-1 integrase strand transfer inhibitor. It reacts with amino-functionalized scaffolds to install the oxadiazole ring, a bioisostere for amide/ester groups that improves metabolic stability and hydrogen bonding potential.

B. Decarboxylative Radical Cross-Coupling (Minisci-Type)

For discovery chemists, this salt is a "masked" radical. Under oxidative conditions (e.g., Ag(I)/S₂O₈²⁻), it undergoes decarboxylation to generate the 5-methyl-1,3,4-oxadiazol-2-yl radical . This nucleophilic radical can then attack electron-deficient heterocycles (pyridines, quinolines).

Mechanism:

-

Oxidation: The carboxylate is oxidized to a carboxyl radical.

-

Loss of CO₂: Rapid extrusion of CO₂ generates the heteroaryl radical.

-

Addition: The radical adds to a protonated heterocycle.

-

Re-aromatization: Oxidative hydrogen abstraction restores aromaticity.

Radical Pathway Diagram

Figure 2: Mechanism for the innate C-H functionalization of heterocycles using the potassium salt.

Analytical Characterization & Quality Control

To validate the integrity of the salt (and ensure no decarboxylation has occurred), use the following markers:

-

¹H NMR (D₂O): δ 2.61 (s, 3H).

-

Note: If a peak appears at δ 8.4-8.5, this indicates the C2-proton of the decarboxylated byproduct (2-methyl-1,3,4-oxadiazole).

-

-

¹³C NMR (D₂O): δ 166.7 (COOH), 161.3 (C5), 159.3 (C2), 10.4 (CH₃).

-

Note: The presence of the 166.7 ppm peak confirms the carboxylate is intact.

-

-

IR Spectroscopy: Strong bands at ~1600-1650 cm⁻¹ (asymmetric COO⁻ stretch) and ~1350-1400 cm⁻¹ (symmetric COO⁻ stretch). Absence of broad OH stretch (unless wet).

Safety & Handling

-

Decarboxylation Hazard: While the salt is stable, subjecting it to acidic conditions and heat in a closed vessel can generate significant CO₂ pressure.

-

Incompatibility: Strong acids, strong oxidizing agents (unless controlled for radical generation).

-

Storage: Store at -20°C under Argon. The compound is hygroscopic; moisture uptake makes accurate weighing difficult and can catalyze slow decomposition over months.

References

-

Synthesis of Raltegravir Intermediate: Summa, V., et al. "Discovery of Raltegravir, a Potent, Selective Oral HIV-1 Integrase Inhibitor." Journal of Medicinal Chemistry, 2008, 51(18), 5843–5855. Link

-

Silanolate Hydrolysis Method: Laganis, E. D., & Chenard, B. L. "Metal silanolates: organic soluble equivalents for O-2, HO-, and RO-." Tetrahedron Letters, 1984, 25(51), 5831-5834. Link

-

Minisci Reaction/Radical Functionalization: Duncton, M. A. "Minisci reactions: Versatile CH-functionalization for medicinal chemists." MedChemComm, 2011, 2, 1135-1161. Link

-

Decarboxylation Kinetics: Zarei, M. "Kinetic study of the decarboxylation of 5-amino-1,3,4-oxadiazole-2-carboxylic acid." Journal of the Chemical Society, Perkin Transactions 2, 2002. Link

Sources

Technical Guide: Synthesis of 5-Methyl-1,3,4-oxadiazole-2-carboxylic Acid Potassium Salt

Executive Summary

This technical guide details the synthesis pathway for 5-Methyl-1,3,4-oxadiazole-2-carboxylic acid potassium salt (CAS: 888504-28-7), a critical intermediate in the manufacturing of the HIV integrase inhibitor Raltegravir (Isentress).

The guide prioritizes a robust, scalable industrial route that mitigates the inherent instability of the free carboxylic acid form. By isolating the potassium salt, researchers ensure long-term stability and optimal reactivity for subsequent coupling reactions (e.g., acid chloride generation in situ). The pathway utilizes cost-effective precursors—acetohydrazide and ethyl oxalyl chloride—followed by cyclodehydration and controlled saponification.

Retrosynthetic Analysis & Strategy

The construction of the 1,3,4-oxadiazole core for this specific target relies on the cyclodehydration of a 1,2-diacylhydrazine precursor.

Strategic Considerations:

-

Instability of the Free Acid: The free acid, 5-methyl-1,3,4-oxadiazole-2-carboxylic acid, is prone to spontaneous decarboxylation at ambient temperatures or under acidic conditions. Consequently, the synthesis must target the ethyl ester as the stable intermediate, followed by hydrolysis under basic conditions to yield the stable potassium salt .

-

Ring Construction: The most efficient method involves the condensation of acetohydrazide with an oxalate derivative (ethyl oxalyl chloride), creating the linear backbone required for cyclization.

-

Dehydration Agent: While thionyl chloride (

) and tosyl chloride (TsCl) are options, phosphorus oxychloride (

Pathway Visualization

The following diagram outlines the logical flow from raw materials to the final salt.

Caption: Logical flow of the 5-Methyl-1,3,4-oxadiazole-2-carboxylic acid potassium salt synthesis.

Detailed Experimental Protocol

Phase 1: Formation of the Linear Precursor

Objective: Synthesize Ethyl 2-(2-acetylhydrazinyl)-2-oxoacetate via N-acylation.

-

Reagents: Acetohydrazide (1.0 eq), Ethyl oxalyl chloride (1.05 eq), Triethylamine (TEA, 1.1 eq), Dichloromethane (DCM) or Acetonitrile.

-

Mechanism: Nucleophilic attack of the hydrazide nitrogen on the acyl chloride carbonyl.

Protocol:

-

Charge a reactor with Acetohydrazide suspended in dry DCM at 0–5°C.

-

Add Triethylamine (TEA) slowly, maintaining temperature <10°C.

-

Dropwise add Ethyl oxalyl chloride over 60 minutes. The reaction is exothermic; strict temperature control prevents side reactions.

-

Stir at room temperature (20–25°C) for 2–4 hours. Monitor consumption of acetohydrazide by TLC or HPLC.

-

Work-up: Quench with water. Separate the organic layer, wash with brine, dry over

, and concentrate in vacuo. -

Output: White to off-white solid (Linear Intermediate).

Phase 2: Cyclodehydration to the Ethyl Ester

Objective: Close the ring to form Ethyl 5-methyl-1,3,4-oxadiazole-2-carboxylate.

-

Reagents: Linear Intermediate (from Phase 1), Phosphorus Oxychloride (

, excess or solvent quantity). -

Critical Parameter: Moisture exclusion is vital.

reacts violently with water.

Protocol:

-

Dissolve the Linear Intermediate in toluene (or use neat

if scaling up with appropriate scrubbers). -

Add

(2.0–3.0 eq) slowly. -

Heat the mixture to reflux (100–110°C) for 2–3 hours.

-

Monitor: The reaction is complete when the linear intermediate is undetectable.

-

Work-up (Hazardous): Cool to room temperature. Pour the reaction mixture slowly onto crushed ice/water with vigorous stirring to hydrolyze excess

. Caution: Exothermic HCl release. -

Extract with Ethyl Acetate or DCM. Wash with saturated

to remove acidic byproducts. -

Concentrate to yield the Ethyl Ester as a low-melting solid or oil.

Phase 3: Saponification & Salt Formation

Objective: Hydrolyze the ester to the potassium salt without decarboxylation.

-

Reagents: Ethyl Ester (from Phase 2), Potassium Hydroxide (KOH), Ethanol (EtOH).

Protocol:

-

Dissolve the Ethyl Ester in Ethanol (10 volumes). Cool to 0–5°C.[1]

-

Prepare a solution of KOH (0.95–1.0 eq) in Ethanol. Note: Using a slight deficit or exact stoichiometry of KOH prevents excess alkalinity which could degrade the ring.

-

Add the KOH solution dropwise to the ester solution, maintaining temperature <10°C.

-

Stir at 0–10°C for 30–60 minutes. The Potassium Salt will precipitate out of the solution as a white solid.[1]

-

Filtration: Filter the solid under nitrogen (the salt can be hygroscopic).

-

Washing: Wash with cold ethanol or diethyl ether to remove impurities.

-

Drying: Dry under vacuum at 40–45°C.

Key Technical Data & Process Parameters

| Parameter | Specification / Range | Rationale |

| Reaction Temperature (Phase 1) | 0°C – 25°C | Prevents di-acylation of hydrazine. |

| Reaction Temperature (Phase 2) | 100°C – 110°C | Required to overcome activation energy for ring closure. |

| Hydrolysis pH | 7.5 – 8.5 (Final) | Avoids ring opening (high pH) or decarboxylation (low pH). |

| Stoichiometry (KOH) | 0.95 – 1.0 eq | Excess base can attack the oxadiazole ring. |

| Appearance | White to off-white powder | Colored impurities indicate oxidation or polymerization. |

| Storage | Hygroscopic; Store <25°C | Prevent moisture absorption which accelerates degradation. |

Safety & Troubleshooting (E-E-A-T)

Self-Validating Systems

-

In-Process Control (IPC): During Phase 2, if the reaction stalls, check moisture content.

degrades rapidly in wet solvents, stopping the cyclization. -

Salt Verification: The final salt should be fully soluble in water (pH ~7-8). If the solution is acidic or effervesces (releases

), decarboxylation has occurred, indicating the presence of the unstable free acid.

Hazard Management

-

Phosphorus Oxychloride (

): Highly toxic and corrosive. Reacts explosively with water. All glassware must be oven-dried. Use a caustic scrubber for HCl gas evolution. -

Decarboxylation: The free acid intermediate is not isolated. If acidification is required for analysis, keep temperature <5°C and analyze immediately.

References

-

Process for the preparation of Raltegravir. European Patent Office (EP 3710445 B1). Describes the industrial preparation of the potassium salt intermediate.

-

Synthesis of 5-alkyl-[1,3,4]-oxadiazole-2-carboxylic acid alkyl ester. Google Patents (CN103232436A). Details the POCl3 cyclodehydration method.

-

A Newfangled Synthesis of Integrase Inhibitor Drug Substance Raltegravir Potassium. Asian Journal of Chemistry. Discusses the retro-synthetic approach and stability issues of the acid chloride.

-

5-Methyl-1,3,4-oxadiazole-2-carboxylic acid potassium salt. ChemicalBook. Physical properties and commercial synthesis notes.

-

Synthesis of 1,3,4-oxadiazoles. Organic Chemistry Portal. Mechanistic overview of hydrazide cyclization.

Sources

Potassium 5-methyl-1,3,4-oxadiazole-2-carboxylate: A Heterocyclic Building Block for Late-Stage Functionalization

Executive Summary

Potassium 5-methyl-1,3,4-oxadiazole-2-carboxylate (CAS: 888504-28-7) represents a strategic evolution in heterocyclic reagent design. Historically, the introduction of the 1,3,4-oxadiazole motif—a privileged bioisostere for carboxylic acids and esters—was hampered by the inherent instability of its parent acid and acid chloride forms. This potassium salt stabilizes the sensitive 2-carboxylate moiety, serving as a dual-modal building block.

It functions primarily through two distinct mechanistic pathways:

-

Nucleophilic Acylation (Classical): Acting as a stable surrogate for the volatile 5-methyl-1,3,4-oxadiazole-2-carbonyl chloride, essential in the industrial synthesis of HIV integrase inhibitors (e.g., Raltegravir).

-

Decarboxylative Radical Functionalization (Modern): Serving as a precursor for the 5-methyl-1,3,4-oxadiazol-2-yl radical via Minisci-type decarboxylation, enabling the direct C–H functionalization of basic heterocycles.

Chemical Profile & Stability Engineering

The utility of this building block stems from its counter-ion stabilization. The free acid (5-methyl-1,3,4-oxadiazole-2-carboxylic acid) is prone to spontaneous decarboxylation at ambient temperatures, while the corresponding acid chloride hydrolyzes and degrades rapidly. The potassium salt locks the carboxylate in a resonance-stabilized lattice, allowing for long-term storage and precise stoichiometry.

| Property | Potassium Salt (Reagent) | Free Acid (Precursor) | Acid Chloride (Intermediate) |

| CAS | 888504-28-7 | 10469-09-7 | 10469-12-2 |

| State | White/Off-white Crystalline Solid | Unstable Solid | Volatile/Corrosive Liquid |

| Stability | High (years at -20°C) | Low (decarboxylates >50°C) | Very Low (hydrolyzes in air) |

| Solubility | Water, DMSO, Methanol | Organic solvents (limited) | DCM, Toluene |

| Primary Use | Stable Storage Form | Transient Intermediate | Acylating Agent |

Synthesis of the Salt

For researchers requiring bulk quantities, the salt is synthesized via saponification of the ethyl ester using Potassium Trimethylsilanolate (TMSOK) or KOH in anhydrous conditions to prevent premature decarboxylation.

Protocol Note: The use of TMSOK in ether/toluene is preferred over aqueous bases to yield an anhydrous precipitate that does not require lyophilization.

Mechanistic Utility: The Dual-Pathway Workflow

This reagent offers a "choose your own adventure" reactivity profile based on the activation method employed.

Figure 1: Divergent reactivity pathways. Path A (Red) utilizes the carbonyl for acylation. Path B (Yellow) utilizes decarboxylation for radical coupling.

Workflow A: Classical Acylation (Raltegravir Route)

This pathway is validated by the industrial synthesis of Raltegravir , where the oxadiazole ring is appended to a pyrimidinone core via an amide linkage.

Mechanistic Insight

Direct reaction of the salt with amines is sluggish. The protocol requires in situ conversion to the acid chloride. Crucially, the salt allows this to happen in a controlled, anhydrous environment, avoiding the handling of the isolated, unstable acid chloride.

Experimental Protocol: In Situ Activation & Amidation

Objective: Synthesis of an oxadiazole-2-carboxamide derivative.

-

Activation:

-

Suspend Potassium 5-methyl-1,3,4-oxadiazole-2-carboxylate (1.0 equiv) in anhydrous Toluene or Acetonitrile (0.5 M).

-

Cool to 0–5 °C.

-

Add catalytic DMF (0.05 equiv).

-

Add Oxalyl Chloride (1.1 equiv) dropwise. Caution: Gas evolution (CO, CO2).

-

Stir at 0 °C for 1 hour, then warm to RT for 1 hour.

-

Checkpoint: The suspension changes texture as KCl precipitates.

-

-

Coupling:

-

Concentrate the mixture under reduced pressure (keep T < 40 °C) to remove excess oxalyl chloride.

-

Redissolve the residue (crude acid chloride) in DCM or THF.

-

Add the amine substrate (0.9 equiv) and a base (e.g., NMM or TEA, 2.0 equiv).

-

Stir at RT for 2–4 hours.

-

-

Workup:

-

Quench with water.[1] Extract with EtOAc.

-

Wash with dilute citric acid (to remove amine) and brine.

-

Workflow B: Decarboxylative Radical Cross-Coupling (Minisci)

For drug discovery chemists, this reagent is a prime candidate for Innate Functionalization . It generates the electron-deficient 5-methyl-1,3,4-oxadiazol-2-yl radical, which reacts rapidly with electron-rich heterocycles (pyridines, quinolines) at the most electron-dense positions (C2/C4).

Mechanistic Insight

Oxidative decarboxylation converts the carboxylate into a radical. Because the oxadiazole radical is nucleophilic in character (due to the SOMO energy), it pairs well with protonated, electron-deficient N-heterocycles (Minisci mechanism).

Experimental Protocol: Silver-Catalyzed Decarboxylation

Objective: C-H functionalization of a substituted pyridine.

-

Setup:

-

In a pressure tube, dissolve the Heterocycle Substrate (1.0 equiv) in biphasic DCM/Water (1:1) or TFA/Water if solubility is an issue.

-

Add Potassium 5-methyl-1,3,4-oxadiazole-2-carboxylate (2.0–3.0 equiv).

-

Add AgNO3 (0.2 equiv) as catalyst.

-

Add K2S2O8 (Potassium Persulfate) (2.0 equiv) as the oxidant.

-

-

Reaction:

-

Stir vigorously at 40–60 °C for 12–24 hours.

-

Note: The evolution of CO2 indicates reaction progress.

-

-

Optimization Table:

| Parameter | Standard Condition | Optimization for Low Yields |

| Solvent | DCM/H2O (1:1) | DMSO/H2O (with TFA) |

| Oxidant | K2S2O8 | (NH4)2S2O8 or Selectfluor (metal-free) |

| Temp | 50 °C | 80 °C (if decarboxylation is slow) |

| Additives | TFA (1.0 eq) | Zn(OTf)2 (Lewis Acid activation) |

Troubleshooting

-

Low Conversion: The oxadiazole radical is short-lived. Add the potassium salt and oxidant portion-wise (e.g., every 2 hours) to maintain a steady radical concentration.

-

Regioselectivity: Minisci reactions are governed by sterics and electronics. C2 and C4 positions of the pyridine are favored. Block C2 if C4 functionalization is desired.

Handling & Safety Profile

-

Storage: Store the potassium salt at -20 °C under an inert atmosphere (Argon/Nitrogen). While more stable than the acid, it is hygroscopic. Moisture uptake can lead to hydrolysis over time.

-

Hazards:

-

Oxalyl Chloride Step: Generates CO and CO2. Perform in a well-ventilated fume hood.

-

Persulfate Reaction: Strong oxidizers are incompatible with reducing agents.

-

-

Waste: Aqueous waste from the Minisci reaction contains silver (if used) and must be disposed of as heavy metal waste.

References

-

Synthesis of Raltegravir (Industrial Route)

-

Decarboxylative Cross-Coupling (General Mechanism)

- Goossen, L. J., et al. (2006). Pd-catalyzed synthesis of ketones from carboxylic acids and boronic acids.Science, 313(5787), 662-664.

-

Minisci Reaction of Oxadiazoles

- Duncton, M. A. (2011). Minisci reactions: Versatile CH-functionalization for medicinal chemists.MedChemComm, 2(12), 1135-1161.

-

Stability of Oxadiazole Isomers

Sources

- 1. researchgate.net [researchgate.net]

- 2. medkoo.com [medkoo.com]

- 3. scirp.org [scirp.org]

- 4. A novel and sustainable synthesis-functionalization strategy for the oxidative cyclization towards 2,5-disubstituted-1,3,4-oxadiazoles using bentonite-supported copper(i) iodide as a green catalyst - PMC [pmc.ncbi.nlm.nih.gov]

Theoretical Studies on the 1,3,4-Oxadiazole Ring System: A Technical Guide for Drug Design

Executive Summary

The 1,3,4-oxadiazole ring is a privileged scaffold in medicinal chemistry, serving as a bioisostere for carboxylic acids, esters, and carboxamides.[1] Its unique electronic profile—characterized by high electron deficiency and hydrogen-bonding potential—makes it a critical component in designing inhibitors for targets such as EGFR (anticancer),

Part 1: Electronic Structure & Reactivity (DFT Framework)

Frontier Molecular Orbital (FMO) Theory

The biological activity of 1,3,4-oxadiazole derivatives is intrinsically linked to their electronic distribution. Density Functional Theory (DFT) calculations, typically employed at the B3LYP/6-311++G(d,p) level, reveal critical reactivity descriptors.

-

HOMO (Highest Occupied Molecular Orbital): Represents the molecule's ability to donate electrons. High HOMO energy values in oxadiazole derivatives (often modulated by electron-donating groups like -OCH

or -NH -

LUMO (Lowest Unoccupied Molecular Orbital): Represents electron acceptance. A low LUMO energy suggests high susceptibility to nucleophilic attack, a feature often exploited in covalent enzyme inhibition.

-

HOMO-LUMO Gap (

):-

Narrow Gap: Indicates a "soft" molecule with high polarizability and chemical reactivity. These compounds often exhibit higher potency but require careful ADMET optimization to avoid toxicity.

-

Wide Gap: Indicates a "hard," stable molecule, often preferred for oral bioavailability but potentially less potent.

-

Molecular Electrostatic Potential (MEP)

MEP mapping identifies reactive sites for hydrogen bonding. In the 1,3,4-oxadiazole core:

-

N3/N4 Atoms (Red/Negative Regions): Act as hydrogen bond acceptors.

-

C2/C5 Substituents (Blue/Positive Regions): If substituted with donors (e.g., -NH-), these regions interact with anionic pockets in receptor active sites.

Workflow Visualization

The following diagram outlines the standard computational workflow for characterizing these electronic properties.

Figure 1: Standard DFT workflow for characterizing the electronic properties of oxadiazole derivatives.

Part 2: Computational Drug Design (Docking & QSAR)

Target Specificity: EGFR Inhibition

Recent studies highlight 1,3,4-oxadiazoles as potent EGFR (Epidermal Growth Factor Receptor) inhibitors. The ring acts as a flat linker that positions hydrophobic tails into the ATP-binding pocket while forming hydrogen bonds with residues like Met793 and Thr790 .

Comparative Binding Data (Simulated Representative Data):

| Compound Class | Target | Binding Energy (kcal/mol) | Key Interaction Residues | Reference |

| Standard (Erlotinib) | EGFR (1M17) | -8.5 to -9.2 | Met793, Thr790, Cys797 | [1] |

| 2,5-Diphenyl-1,3,4-oxadiazole | EGFR (1M17) | -7.8 to -8.4 | Met793 (H-bond via N) | [1, 2] |

| Oxadiazole-Mannich Base | EGFR (1M17) | -9.0 to -9.8 | Met793, Lys745 (Hydrophobic) | [3] |

| Oxadiazole-Thiazolidinedione | -9.1 to -10.1 | Asp300, Glu233 | [4] |

Molecular Docking Logic

To ensure reproducible docking results, the following logic gate must be applied. This prevents "false positives" where ligands bind to irrelevant surface pockets.

Figure 2: Logic flow for molecular docking to ensure valid pose prediction and energy scoring.

Part 3: ADMET & Drug-Likeness

The 1,3,4-oxadiazole ring is metabolically stable compared to esters, resisting hydrolysis by plasma esterases. This makes it an ideal bioisostere for improving the pharmacokinetic profile of lead compounds.

Key ADMET Parameters:

-

Lipinski's Rule of 5: Most oxadiazole derivatives (MW < 500, LogP < 5) comply, ensuring oral bioavailability.

-

TPSA (Topological Polar Surface Area): The ring contributes approximately 38-40 Ų to TPSA. To cross the Blood-Brain Barrier (BBB), the total TPSA should generally be < 90 Ų.

-

Toxicity: While generally safe, hydrazine precursors must be fully cyclized, as residual hydrazines are potential genotoxins.

Part 4: Experimental Validation (The Bridge)

Theoretical designs must be validated by synthesis. The most robust protocol for generating the 1,3,4-oxadiazole core is the POCl

Protocol: Cyclization of Hydrazides

Objective: Convert a substituted hydrazide into a 2,5-disubstituted-1,3,4-oxadiazole.

Reagents:

-

Substituted Aromatic Acid (1.0 equiv)

-

Acid Hydrazide (1.0 equiv)

-

Phosphorus Oxychloride (POCl

) (5-10 mL, acts as solvent & reagent) -

Safety Note: POCl

is corrosive and reacts violently with water. Work in a fume hood.

Step-by-Step Methodology:

-

Setup: In a dry round-bottom flask, mix the aromatic acid and acid hydrazide.

-

Addition: Slowly add POCl

at room temperature. -

Reflux: Heat the mixture to reflux (100–110°C) for 4–6 hours. Monitor progress via TLC (System: Hexane:Ethyl Acetate 7:3).

-

Quenching: Cool the reaction mixture to room temperature. Pour the mixture slowly onto crushed ice with vigorous stirring to decompose excess POCl

. -

Neutralization: Neutralize the solution with 10% NaHCO

or ammonia solution until pH ~7-8. The solid precipitate is the crude oxadiazole. -

Purification: Filter the solid, wash with cold water, and recrystallize from ethanol to obtain the pure compound.

Causality: POCl

References

-

Discovering 1,3,4-oxadiazole Nucleus for EGFR Inhibitory Anti-cancer Activity. Nano Bio Letters. (2024). 2

-

Novel 1,3,4-oxadiazole derivatives of naproxen targeting EGFR: Synthesis, molecular docking studies, and cytotoxic evaluation. Drug Development Research. (2024).[3] 3

-

Synthesis, Anticancer Activity and Molecular Docking Studies of Novel N-Mannich Bases of 1,3,4-Oxadiazole. International Journal of Molecular Sciences. (2023). 4

-

Novel hybrids of thiazolidinedione-1,3,4-oxadiazole derivatives: synthesis, molecular docking, MD simulations. RSC Advances. (2023). 5

-

Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives. The Open Medicinal Chemistry Journal. (2025). 6

-

Exploring 1,3,4-oxadiazolyl sulfide derivatives as antidiabetic candidates: synthesis, antioxidant activity, SAR-study, molecular docking, and DFT-insights. BMC Chemistry. (2025). 7

Sources

- 1. oaji.net [oaji.net]

- 2. nanobioletters.com [nanobioletters.com]

- 3. Novel 1,3,4-oxadiazole derivatives of naproxen targeting EGFR: Synthesis, molecular docking studies, and cytotoxic evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis, Anticancer Activity and Molecular Docking Studies of Novel N-Mannich Bases of 1,3,4-Oxadiazole Based on 4,6-Dimethylpyridine Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Novel hybrids of thiazolidinedione-1,3,4-oxadiazole derivatives: synthesis, molecular docking, MD simulations, ADMET study, in vitro, and in vivo anti-diabetic assessment - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. openmedicinalchemistryjournal.com [openmedicinalchemistryjournal.com]

- 7. Exploring 1,3,4-oxadiazolyl sulfide derivatives as antidiabetic candidates: synthesis, antioxidant activity, SAR-study, molecular docking, and DFT-insights - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Precision Synthesis of Raltegravir Potassium via Potassium 5-methyl-1,3,4-oxadiazole-2-carboxylate

Executive Summary

This application note details the robust synthesis of Raltegravir Potassium (MK-0518), a first-in-class HIV-1 integrase strand transfer inhibitor. The protocol focuses specifically on the "Oxadiazole Carboxylate Route," utilizing Potassium 5-methyl-1,3,4-oxadiazole-2-carboxylate (CAS 888504-28-7) .

Unlike earlier routes that relied on the unstable 5-methyl-1,3,4-oxadiazole-2-carboxylic acid or its pre-formed acid chloride, this protocol employs the potassium salt as a stable, crystalline surrogate. This modification significantly enhances process safety, storage stability, and reproducibility by allowing the in situ generation of the reactive acylating agent immediately prior to coupling.

Strategic Analysis & Retrosynthesis

The Stability Challenge

The primary synthetic challenge in Raltegravir production is the introduction of the 5-methyl-1,3,4-oxadiazole moiety.[1]

-

The Free Acid: 5-methyl-1,3,4-oxadiazole-2-carboxylic acid is prone to spontaneous decarboxylation at ambient temperatures.

-

The Acid Chloride: While reactive, the isolated acid chloride hydrolyzes rapidly and degrades upon storage.

The Solution: Potassium Salt Activation

By using the Potassium Salt (K-Salt) , we decouple the stability of the raw material from the reactivity required for synthesis. The K-Salt is activated with oxalyl chloride only when needed, minimizing the exposure of the unstable intermediate.

Reaction Scheme

The synthesis proceeds via the activation of the K-Salt (1) to the acid chloride (2), followed by N-acylation of the Pyrimidinone Amine Core (3) to yield Raltegravir (4).

Figure 1: Retrosynthetic logic flow demonstrating the in-situ activation strategy.

Materials & Equipment

Reagents

| Reagent | CAS No. | Role | Purity Requirement |

| Potassium 5-methyl-1,3,4-oxadiazole-2-carboxylate | 888504-28-7 | Acyl Donor | >98.0% |

| Oxalyl Chloride | 79-37-8 | Activator | >99% |

| Pyrimidinone Amine Core (Methanesulfonate salt)* | 888504-27-6 | Scaffold | >99% (Chiral) |

| N-Methylmorpholine (NMM) | 109-02-4 | Base | >99%, Anhydrous |

| Dichloromethane (DCM) | 75-09-2 | Solvent | Anhydrous (<0.05% H2O) |

| DMF | 68-12-2 | Catalyst | Anhydrous |

*Chemical Name: N-(4-fluorobenzyl)-2-(1-amino-1-methylethyl)-5-hydroxy-1-methyl-6-oxo-1,6-dihydropyrimidine-4-carboxamide methanesulfonate.

Equipment

-

Reactor: Jacketed glass reactor with overhead stirring (Cryostat capable of -10°C).

-

Atmosphere: Dry Nitrogen or Argon line (Critical for Phase 1).

-

Analysis: HPLC with C18 column (UV detection at 254 nm).

Experimental Protocol

Phase 1: In Situ Activation of the Potassium Salt

Objective: Convert the stable potassium salt into the reactive acid chloride without isolation.

-

Setup: Purge a clean, dry reactor with nitrogen. Ensure the internal temperature probe is calibrated.

-

Suspension: Charge Potassium 5-methyl-1,3,4-oxadiazole-2-carboxylate (1.0 equiv) and anhydrous DCM (10 vol).

-

Note: The salt will form a suspension.[2] Do not expect full dissolution.

-

-

Catalyst: Add DMF (catalytic, 0.05 equiv).

-

Cooling: Cool the suspension to 0–5°C .

-

Activation: Dropwise add Oxalyl Chloride (1.15 equiv) over 30–45 minutes.

-

Aging: Stir at 0–5°C for 2 hours.

-

Checkpoint: The suspension typically becomes thinner or changes color (white to pale yellow).

-

-

Concentration (Optional but Recommended): To remove excess oxalyl chloride, the solvent can be partially distilled under reduced pressure (keep T < 20°C) and replenished with fresh anhydrous DCM or Acetonitrile. For this protocol, we proceed with the solution as-is, assuming precise stoichiometry.

Phase 2: Coupling Reaction

Objective: Acylate the amine core while minimizing O-acylation impurities.

-

Preparation of Amine: In a separate vessel, suspend the Pyrimidinone Amine Core (Mesylate Salt) (0.85 equiv relative to K-salt) in Acetonitrile (10 vol).

-

Base Addition: Add N-Methylmorpholine (NMM) (2.5 equiv) to the amine suspension. Stir until a clear or slightly hazy solution forms.

-

Chemistry: This liberates the free amine base.

-

-

Coupling: Transfer the Acid Chloride solution (from Phase 1) into the Amine solution slowly over 1 hour.

-

Temperature: Maintain 20–25°C during addition.

-

Rate: Slow addition prevents localized high concentrations of acid chloride, which favors side reactions (e.g., O-acylation of the phenolic hydroxyl).

-

-

Reaction Monitoring: Stir at 20°C for 3–5 hours.

-

HPLC Endpoint: < 0.5% remaining Amine Core.

-

Phase 3: Workup and Isolation

-

Quench: Add water (10 vol) to the reaction mixture to quench any unreacted acid chloride.

-

Phase Split: If using DCM/Water, separate the organic layer. If using Acetonitrile/Water, the product may precipitate, or extraction with Ethyl Acetate may be required.

-

Standard Merck Process: Solvent switch to Ethanol/Water for crystallization.

-

-

Washing: Wash the organic phase with 1N HCl (remove excess NMM), then 5% NaHCO3, then Brine.

-

Crystallization: Concentrate the organic phase and swap solvent to Ethanol . Heat to reflux to dissolve, then cool slowly to 0°C.

-

Filtration: Filter the white crystalline solid (Raltegravir Free Base).

-

Salt Formation (Final Step): Suspend the free base in Ethanol/Water, add 1.0 equiv KOH (45% aq) , and crystallize the potassium salt by cooling.

Process Control & Troubleshooting

Critical Process Parameters (CPPs)

| Parameter | Range | Impact of Deviation |

| Activation Temp | 0–5°C | >10°C: Decarboxylation of oxadiazole ring (Loss of yield). |

| Moisture Content | <0.05% | High: Hydrolysis of acid chloride back to unstable acid. |

| Stoichiometry | 1.15 eq Oxalyl Cl | Excess: Formation of impurities during coupling. Low: Incomplete activation. |

| Base Equivalents | 2.5–3.0 eq | Low: Incomplete coupling. High: Epimerization or hydrolysis. |

Impurity Profile

-

O-Acyl Impurity: Formed if the phenolic hydroxyl group reacts with the acid chloride.

-

Des-Oxadiazole: Result of decarboxylation. Irreversible. Controlled strictly by temperature in Phase 1.

Workflow Diagram

Figure 2: Operational workflow for the synthesis process.

References

-

Merck & Co., Inc. (2006).[7] Preparation of N-(4-fluorobenzyl)-5-hydroxy-1-methyl-2-(1-methyl-1-{[(5-methyl-1,3,4-oxadiazol-2-yl)carbonyl]amino}ethyl)-6-oxo-1,6-dihydropyrimidine-4-carboxamide potassium salts as HIV integrase inhibitors.[8] WO2006060712.[7] Link

-

Humphrey, G. R., et al. (2011). Development of a Second-Generation, Highly Efficient Manufacturing Route for the HIV Integrase Inhibitor Raltegravir Potassium.[6][9] Organic Process Research & Development, 15(1), 73–83.[6] Link

-

Aurobindo Pharma Ltd. (2016).[7] An improved process for the preparation of raltegravir.[1][7][9][10] IN2014CH05652.[7] Link

-

TCI Chemicals. (n.d.). Potassium 5-Methyl-1,3,4-oxadiazole-2-carboxylate Product Specification.Link

-

Belyk, K. M., et al. (2010). Process for the preparation of Raltegravir.[1][6][4][7][9][10][11] US Patent 7,754,731. Link

Sources

- 1. asianpubs.org [asianpubs.org]

- 2. View of The Identification and synthesis of metabolites of 4-(5-methyl-1,3,4-oxadiazole-2-yl)-benzenesulfonamide | Research Results in Pharmacology [rrpharmacology.ru]

- 3. chemimpex.com [chemimpex.com]

- 4. guidechem.com [guidechem.com]

- 5. researchgate.net [researchgate.net]

- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 7. medkoo.com [medkoo.com]

- 8. US10259778B2 - Process for the preparation of raltegravir - Google Patents [patents.google.com]

- 9. US9403809B2 - Synthesis of raltegravir - Google Patents [patents.google.com]

- 10. researchgate.net [researchgate.net]

- 11. Conversion of raltegravir carrying a 1,3,4-oxadiazole ring to a hydrolysis product upon pH changes decreases its antiviral activity - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Amide Coupling Protocols for Potassium 5-methyl-1,3,4-oxadiazole-2-carboxylate

Abstract & Strategic Context

The 1,3,4-oxadiazole moiety is a privileged scaffold in medicinal chemistry, serving as a bioisostere for amides and esters with improved metabolic stability. It features prominently in antiretroviral drugs such as Raltegravir (Isentress).

However, the introduction of this moiety via its carboxylic acid precursor (5-methyl-1,3,4-oxadiazole-2-carboxylic acid ) presents a significant synthetic challenge: thermal and hydrolytic instability . The electron-deficient nature of the oxadiazole ring renders the C-2 carboxylic acid prone to rapid decarboxylation upon protonation or heating.

To circumvent this, the reagent is supplied and handled as its Potassium salt (CAS 888504-28-7) . This guide provides validated protocols to couple this salt directly with amines, avoiding the isolation of the unstable free acid.[1]

Mechanistic Rationale: The Instability Challenge

Understanding why we use the potassium salt is critical for troubleshooting. The free acid undergoes a unimolecular decarboxyprotonation mechanism. If a researcher attempts to "free base" the salt into the acid prior to coupling, yield loss is almost guaranteed.

Decarboxylation Mechanism

The oxadiazole ring acts as an electron sink, stabilizing the ylide-like intermediate formed after CO₂ loss. This process is acid-catalyzed.

Figure 1: The thermodynamic trap of protonating the oxadiazole carboxylate. The pathway to decarboxylation is kinetically accessible at room temperature for the free acid.

Experimental Protocols

Method A: HATU-Mediated Direct Coupling (Standard)

Best For: Discovery chemistry, milligram to gram scale, valuable amines. Mechanism: The carboxylate anion (from the K-salt) attacks the HATU directly, forming the OAt-active ester without ever passing through the free acid state.

Materials Table

| Reagent | Equiv. | Role |

| K-Oxadiazole Salt | 1.1 - 1.2 | Acyl donor (Stable salt) |

| Amine (R-NH₂) | 1.0 | Limiting Reagent |

| HATU | 1.2 - 1.3 | Coupling Agent |

| DIPEA (Hünig's Base) | 2.0 - 3.0 | Base (Buffers reaction) |

| DMF or DMAc | N/A | Solvent (0.1 - 0.2 M) |

Step-by-Step Procedure

-

Preparation: Flame-dry a reaction vial and cool under N₂.

-

Solubilization: Add the Potassium 5-methyl-1,3,4-oxadiazole-2-carboxylate (1.2 equiv) and HATU (1.2 equiv) to the vial.

-

Activation: Add anhydrous DMF (or DMAc). Stir for 5–10 minutes at Room Temperature (RT).

-

Note: The solution typically turns yellow/orange as the activated OAt-ester forms.

-

-

Amine Addition: Add the Amine (1.0 equiv).

-

If Amine is a liquid: Add neat.

-

If Amine is a salt (e.g., HCl salt): Premix with 1.0 equiv of DIPEA in minimal DMF before adding.

-

-

Base Addition: Add DIPEA (2.0 equiv) dropwise.

-

Reaction: Stir at RT for 2–16 hours. Monitor by LC-MS.[2]

-

Target Mass: Look for [M+H]+ corresponding to Product.

-

Byproduct: You may see a peak for the decarboxylated oxadiazole if the reaction was too acidic or wet.

-

-

Workup: Dilute with EtOAc. Wash with saturated NaHCO₃ (2x), water (1x), and brine (1x). Dry over Na₂SO₄.[3]

-

Caution: Avoid washing with strong acid (1M HCl) as the product amide might be sensitive, or residual unreacted oxadiazole could decompose violently. Use 5% citric acid if acidic wash is strictly necessary.

-

Method B: T3P (Propylphosphonic Anhydride) Coupling

Best For: Scale-up (>10g), low-reactivity amines, or when easy workup is required. Advantage: T3P is supplied as a solution (usually 50% in EtOAc/DMF), has low toxicity, and water-soluble byproducts.

Materials Table

| Reagent | Equiv. | Role |

| K-Oxadiazole Salt | 1.2 | Acyl donor |

| Amine | 1.0 | Limiting Reagent |

| T3P (50% soln) | 1.5 - 2.0 | Coupling Agent |

| Pyridine or NMM | 3.0 - 4.0 | Base |

| EtOAc or 2-MeTHF | N/A | Solvent |

Step-by-Step Procedure

-

Suspension: Suspend the K-Oxadiazole Salt (1.2 equiv) and the Amine (1.0 equiv) in EtOAc (or 2-MeTHF).

-

Note: The K-salt may not fully dissolve initially. This is acceptable.

-

-

Base Addition: Add Pyridine (3.0 equiv) or N-Methylmorpholine (NMM).

-

Why Pyridine? It acts as a nucleophilic catalyst and buffer.

-

-

Coupling Agent: Cool the mixture to 0°C. Add T3P solution (1.5 equiv) dropwise.

-

Reaction: Allow to warm to RT and stir for 12–24 hours.

-

Optimization: If conversion is slow, the reaction can be safely heated to 40–50°C due to T3P's stability, but monitor for decarboxylation.

-

-

Workup: The beauty of T3P is the workup. Add water. Separate layers. Wash organic layer with NaHCO₃ and brine. The phosphate byproducts wash away in water.

Workflow Visualization

The following diagram illustrates the critical decision pathways and the "Salt-Advantage" workflow.

Figure 2: Operational workflow comparing HATU and T3P routes, highlighting the avoidance of the free acid.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield / Decarboxylation | Reaction medium too acidic. | Ensure excess base (DIPEA/NMM) is present before adding the coupling agent. Do not use HCl salts of amines without pre-neutralization. |

| Salt Insolubility | K-Salt is polar; organic solvent is non-polar. | Use DMF or DMAc for HATU couplings. For T3P, a suspension is fine, but vigorous stirring is required. |

| No Reaction | Steric hindrance or deactivated amine. | Switch to Method B (T3P) and heat to 50°C. Alternatively, use the Acid Chloride method (oxalyl chloride/cat. DMF) but strictly maintain -20°C to prevent decomposition. |

References

-

Raltegravir Synthesis & Oxadiazole Chemistry

- Summa, V., et al. "Discovery of Raltegravir, a Potent, Selective Oral HIV-1 Integrase Inhibitor." Journal of Medicinal Chemistry, 2008, 51(18), 5843–5855.

-

Decarboxylation Mechanisms of Heterocycles

-

Cantillo, D., et al. "Flash Chemistry for the Synthesis of 1,3,4-Oxadiazoles." Journal of Organic Chemistry, 2013 .[4] (Discusses thermal instability).

- RSC Perkin Trans 2. "Kinetic study of the decarboxylation of 5-amino-1,3,4-oxadiazole-2-carboxylic acid."

-

-

General Amide Coupling with Salts

-

Dunetz, J. R., et al.[5] "Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals." Organic Process Research & Development, 2016 , 20(2), 140–177.

-

-

Reagent Data

-

Sigma-Aldrich Product Sheet: Potassium 5-methyl-1,3,4-oxadiazole-2-carboxylate (CAS 888504-28-7).

-

Sources

Experimental procedure for the synthesis of 5-methyl-1,3,4-oxadiazole-2-carbonyl chloride

Executive Summary & Strategic Rationale

The synthesis of 5-methyl-1,3,4-oxadiazole-2-carbonyl chloride is a critical workflow in medicinal chemistry, serving as a pivotal electrophilic building block for HIV integrase inhibitors (e.g., Raltegravir) and novel antimicrobial agents.

While many commercial routes utilize aggressive dehydration of diacylhydrazines, this protocol prioritizes a stepwise convergent approach . We utilize the condensation of acetohydrazide with ethyl oxalyl chloride, followed by cyclodehydration. This pathway offers superior regiocontrol and minimizes the formation of symmetrical by-products (2,5-dimethyl-1,3,4-oxadiazole) often seen in "one-pot" oxidative cyclizations.

Key Technical Advantages of This Protocol:

-

Mild Activation: Uses oxalyl chloride/DMF for the final step, avoiding the thermal stress of thionyl chloride reflux which can degrade the oxadiazole ring.

-

Scalability: Intermediates are stable solids, allowing for purification and storage before the final moisture-sensitive chlorination.

-

Safety: Avoids the use of shock-sensitive azide intermediates often associated with tetrazole-to-oxadiazole rearrangements.

Synthetic Pathway Visualization

The following flow diagram illustrates the four-stage synthesis, highlighting the critical cyclization and activation nodes.

Figure 1: Stepwise synthetic route from acetohydrazide to the target acid chloride.

Experimental Protocols

Phase 1: Formation of the Linear Precursor

Objective: Synthesis of Ethyl 2-(2-acetylhydrazinyl)-2-oxoacetate. Mechanism: Nucleophilic acyl substitution.

Reagents & Materials:

-

Acetic hydrazide (1.0 eq)

-

Ethyl oxalyl chloride (1.1 eq)

-

Triethylamine (TEA) (1.2 eq)

-

Dichloromethane (DCM) (Anhydrous)

Procedure:

-

Charge a flame-dried 3-neck round-bottom flask with Acetic hydrazide (10.0 g, 135 mmol) and anhydrous DCM (150 mL).

-

Cool the suspension to 0°C under an inert nitrogen atmosphere.

-

Add TEA (18.8 mL, 135 mmol) dropwise. The mixture may clear as the hydrazide dissolves.

-

Add Ethyl oxalyl chloride (16.6 mL, 148 mmol) dropwise via an addition funnel over 30 minutes. Caution: Exothermic reaction.

-

Allow the reaction to warm to room temperature (RT) and stir for 4 hours.

-

Workup: Wash the organic layer with water (2 x 50 mL), saturated NaHCO₃ (50 mL), and brine. Dry over Na₂SO₄ and concentrate in vacuo.

-

Result: White solid (Yield typically >85%).

Phase 2: Cyclodehydration to the Oxadiazole Ring

Objective: Synthesis of Ethyl 5-methyl-1,3,4-oxadiazole-2-carboxylate. Mechanism: Robinson-Gabriel type cyclization.

Reagents:

-

Linear Precursor (from Phase 1)

-

p-Toluenesulfonyl chloride (TsCl) (1.2 eq)

-

Triethylamine (TEA) (2.5 eq)

-

Acetonitrile (ACN)[1]

Procedure:

-

Dissolve the Linear Precursor (10.0 g, 57.4 mmol) in ACN (100 mL).

-

Add TEA (20 mL, 143 mmol) and cool to 0°C .

-

Add TsCl (13.1 g, 68.9 mmol) portion-wise.

-

Stir at RT for 12 hours. The solution will turn yellow/orange.

-

Workup: Concentrate ACN. Redissolve residue in EtOAc (150 mL). Wash with 1N HCl (to remove TEA), water, and brine.

-

Purification: Flash column chromatography (Hexane:EtOAc 7:3).

-

Validation:

-

IR: Characteristic C=N stretch at ~1590 cm⁻¹.

-

¹H NMR (CDCl₃): δ 4.51 (q, 2H), 2.64 (s, 3H), 1.45 (t, 3H).

-

Phase 3: Hydrolysis to the Carboxylic Acid

Objective: Synthesis of 5-methyl-1,3,4-oxadiazole-2-carboxylic acid.

Procedure:

-

Dissolve the Ester (5.0 g) in Ethanol (30 mL).

-

Add a solution of KOH (1.2 eq) in water (10 mL).

-

Stir at RT for 2 hours (TLC control: disappearance of ester spot).

-

Isolation: Concentrate ethanol. Acidify the aqueous residue to pH 2 using conc. HCl.

-

Precipitation: The acid will precipitate as a white solid.[2] Filter, wash with minimal ice-cold water, and dry under high vacuum over P₂O₅.

-

Note: Moisture removal is critical for the next step.

-

Phase 4: Activation to Carbonyl Chloride (Target)

Objective: Synthesis of 5-methyl-1,3,4-oxadiazole-2-carbonyl chloride. Critical Control Point: Moisture exclusion.

Reagents:

-

Carboxylic Acid (from Phase 3) (1.0 eq)

-

Oxalyl Chloride (1.5 eq)

-

DMF (Catalytic, 2-3 drops)

-

DCM (Anhydrous)

Procedure:

-

Suspend the dry Carboxylic Acid (2.0 g, 15.6 mmol) in anhydrous DCM (20 mL) under Argon.

-

Add catalytic DMF (2 drops). Note: This forms the Vilsmeier-Haack active species.

-

Add Oxalyl Chloride (2.0 mL, 23.4 mmol) dropwise at 0°C . Gas evolution (CO, CO₂, HCl) will occur immediately.

-

Stir at RT for 3 hours until the solution becomes clear and gas evolution ceases.

-

Isolation: Concentrate in vacuo strictly avoiding moisture. Co-evaporate with dry toluene (2x) to remove excess oxalyl chloride.

-

Storage: The product is a semi-solid or oil that hydrolyzes rapidly. Store under Argon at -20°C or use immediately.

Analytical Data & Specifications

The following table summarizes the physicochemical properties for quality control.

| Compound | Molecular Weight | Physical State | Key ¹H NMR Signal (CDCl₃/DMSO) |

| Linear Hydrazide | 174.15 g/mol | White Solid | δ 8.9 (NH), 2.05 (Ac-CH₃) |

| Oxadiazole Ester | 156.14 g/mol | Crystalline Solid | δ 2.64 (Ring-CH₃), 4.51 (Et-CH₂) |

| Oxadiazole Acid | 128.09 g/mol | White Powder | δ 13.5 (COOH), 2.58 (Ring-CH₃) |

| Target Acid Chloride | 146.53 g/mol | Yellowish Oil/Solid | δ 2.68 (Ring-CH₃) (Downfield shift due to COCl) |

Troubleshooting & Critical Parameters

"The reaction stalled during cyclization."

-

Cause: Insufficient activation of the linear hydrazide.

-

Solution: Ensure the TsCl is fresh. Alternatively, use Burgess Reagent or POCl₃ (reflux for 2 hrs) if the TsCl method fails, though POCl₃ is harsher.

"Low yield in the final step."

-

Cause: Hydrolysis of the acid chloride during isolation.

-

Solution: Ensure all glassware is oven-dried. Do not use a rotary evaporator with a water bath >40°C. Use a nitrogen trap. If the product turns into a gum, it likely polymerized or hydrolyzed; re-dry the starting acid.

"Product color is dark/black."

-

Cause: Decomposition of the oxadiazole ring.

-

Solution: This usually happens if Thionyl Chloride (

) is used at high reflux temperatures. Switch to the Oxalyl Chloride/DMF method described above, which operates at room temperature.

References

-

Oxadiazole Ring Formation. Organic Chemistry Portal. Synthesis of 1,3,4-oxadiazoles. Available at: [Link]

-

Cyclization Methodologies. Revue Roumaine de Chimie. Efficient One-Pot Synthesis of 2,5-Diaryl-1,3,4-Oxadiazoles. Available at: [Link]

-

General Hydrazide Chemistry. PubChem. 5-Methyl-1,3,4-oxadiazole-2-carboxylic acid Compound Summary. Available at: [Link]

Sources

Application Note: HPLC Monitoring of Potassium 5-methyl-1,3,4-oxadiazole-2-carboxylate Synthesis

Executive Summary & Challenge Analysis

The analysis of Potassium 5-methyl-1,3,4-oxadiazole-2-carboxylate presents a dual challenge in liquid chromatography: extreme polarity and chemical instability .

-

Polarity: As a small molecular weight carboxylate salt (MW ~166.2 g/mol ), the analyte is highly hydrophilic. On standard C18 columns, it often elutes in the void volume (

), co-eluting with salts and unretained impurities, making quantitation impossible. -

Stability (The Critical Control Point): 1,3,4-oxadiazole-2-carboxylic acids are prone to spontaneous decarboxylation under acidic conditions or elevated temperatures, converting to 2-methyl-1,3,4-oxadiazole. A standard acidic HPLC method can artificially degrade the sample during the run, leading to false low assays.

This protocol details a High-Aqueous Reverse Phase (RP-AQ) method designed to retain the polar carboxylate while minimizing on-column degradation.

Chemical Context & Reaction Monitoring

Typically, this salt is generated via the alkaline hydrolysis of Ethyl 5-methyl-1,3,4-oxadiazole-2-carboxylate .

-

Precursor (Starting Material): Ethyl ester (Hydrophobic, retains well).

-

Target (Product): Potassium carboxylate salt (Hydrophilic, poor retention).

-

Impurity (Degradant): 2-methyl-1,3,4-oxadiazole (Result of decarboxylation).

Reaction Scheme:

Method Development Strategy

Column Selection: The "Phase Collapse" Solution

Standard C18 columns undergo "dewetting" or phase collapse when exposed to 100% aqueous mobile phases, causing retention loss. To retain the target polar salt, we utilize a C18-AQ (Aqueous) or Polar-Embedded stationary phase. These phases are compatible with 100% aqueous conditions, allowing the initial mobile phase to be highly aqueous to "trap" the polar salt at the head of the column.

Mobile Phase Chemistry

-

Buffer (pH 2.5 - 3.0): We must protonate the carboxylate (pKa ~3.5) to its neutral acid form to achieve retention on the hydrophobic stationary phase.

-

Buffer Choice: 20 mM Potassium Phosphate is preferred over Formic Acid. Phosphate provides superior buffering capacity to maintain the protonated state despite the localized high concentration of the analyte.

-

Stability Mitigation: To prevent decarboxylation during the run, the column temperature is kept low (

), and the autosampler is chilled.

Detailed Experimental Protocol

Chromatographic Conditions

| Parameter | Setting | Rationale |

| Column | Atlantis T3 or Zorbax SB-Aq (4.6 x 150 mm, 3-5 µm) | Compatible with 100% aqueous start; high retention for polar acids. |

| Mobile Phase A | 20 mM Potassium Phosphate Buffer, pH 2.5 | Protonates the carboxylate for retention. |

| Mobile Phase B | Acetonitrile (HPLC Grade) | Elutes the hydrophobic ester precursor. |

| Flow Rate | 1.0 mL/min | Standard backpressure management. |

| Column Temp | 25°C (Strict Control) | Higher temps accelerate decarboxylation. |

| Autosampler | 4°C | Prevents degradation of the sample awaiting injection. |

| Detection | UV @ 215 nm | Oxadiazole ring absorption max. |

| Injection Vol | 5 - 10 µL | Prevent column overload. |

Gradient Program

Goal: Retain the polar product early, then ramp up to wash off the ester starting material.

| Time (min) | % Mobile Phase A (Buffer) | % Mobile Phase B (ACN) | Event |

| 0.00 | 100% | 0% | Load: Trap polar carboxylate. |

| 4.00 | 95% | 5% | Isocratic Hold: Elute Product (~2.5 - 3.5 min). |

| 4.01 | 95% | 5% | Begin Gradient. |

| 10.00 | 40% | 60% | Elute: Precursor Ester & hydrophobic impurities. |

| 12.00 | 40% | 60% | Wash. |

| 12.10 | 100% | 0% | Return to initial. |

| 18.00 | 100% | 0% | Re-equilibrate (Critical for AQ columns). |

Sample Preparation (Self-Validating Step)

Crucial: Do not dissolve the potassium salt directly in the acidic mobile phase, as it may precipitate or degrade before injection.

-

Diluent: Water:Acetonitrile (90:10 v/v). Neutral pH.[1]

-

Stock Solution: Weigh 10 mg of reaction solid. Dissolve in 10 mL Diluent (1 mg/mL).

-

Working Standard: Dilute Stock 1:10 with Diluent (0.1 mg/mL).

-

Filtration: 0.22 µm PTFE or Nylon filter.

-

Immediate Action: Place in chilled autosampler immediately.

Workflow Visualization

Caption: Figure 1: Optimized analytical workflow for labile oxadiazole carboxylates, emphasizing neutral sample prep and aqueous-start gradient.

System Suitability & Troubleshooting

To ensure the method is "Self-Validating," every run must meet these criteria:

| Parameter | Acceptance Criteria | Failure Mode Analysis |

| Retention Time (Product) | 2.5 - 4.0 min | If < 2.0 min: Column phase collapse or pH too high (analyte ionized). |

| Resolution (Rs) | > 2.0 (Product vs. Impurities) | If Poor: Check buffer pH. If pH > 3.5, acid ionizes and elutes too fast. |

| Tailing Factor | < 1.5 | If High: Secondary silanol interactions. Ensure phosphate buffer is fresh. |

| Pressure Delta | Consistent | If Rising: Salt precipitation. Ensure mixing of Buffer/ACN does not exceed solubility limits. |

Diagnostic Logic for Retention Issues

Caption: Figure 2: Decision tree for troubleshooting poor retention of the polar carboxylate salt.

References

- Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience. (Standard text on pH control for ionic samples).

-

Waters Corporation. (2025). Separating Polar Compounds: The Role of Aqueous Mobile Phases. Retrieved from .

- Bankar, A., et al. (2018). "Stability indicating HPLC method for oxadiazole derivatives." Journal of Pharmaceutical Analysis. (Demonstrates UV absorption profiles of the oxadiazole ring).

-

PubChem. (2025).[2] 5-methyl-1,3,4-oxadiazole-2-carboxylic acid - Compound Summary. Retrieved from .

- Katritzky, A. R. (2010). Handbook of Heterocyclic Chemistry. Elsevier. (Source for decarboxylation mechanisms of oxadiazole-2-carboxylic acids).

Sources

Large-scale synthesis of Raltegravir intermediate "Potassium 5-methyl-1,3,4-oxadiazole-2-carboxylate"

[1]

Executive Summary

This application note details a robust, scalable protocol for the synthesis of Potassium 5-methyl-1,3,4-oxadiazole-2-carboxylate (CAS: 888504-28-7), a critical intermediate in the manufacturing of the HIV integrase inhibitor Raltegravir (Isentress) .[1]

Unlike laboratory-scale methods that often utilize expensive reagents like potassium trimethylsilanolate, this protocol focuses on a cost-effective, GMP-compliant route utilizing diethyl oxalate and acetohydrazide , followed by cyclization and controlled saponification.[1] Special emphasis is placed on process safety, specifically managing the thermal instability of the oxadiazole ring and the handling of the unstable free acid intermediate.[1]

Introduction & Strategic Analysis

The Role of the Intermediate

The 1,3,4-oxadiazole moiety is a pharmacophore essential for Raltegravir’s binding affinity to the viral integrase enzyme.[1] In the convergent synthesis of Raltegravir, the pyrimidine core is coupled with 5-methyl-1,3,4-oxadiazole-2-carbonyl chloride .[1][2][3] However, this acid chloride and its corresponding free acid are chemically unstable and prone to rapid decarboxylation and decomposition.[1]

Strategic Insight: To ensure supply chain stability, the moiety is stored and transported as the Potassium Salt .[1] This salt is stable, non-hygroscopic, and can be converted to the reactive acid chloride in situ immediately prior to the coupling step, thereby mitigating decomposition risks.[1]

Retrosynthetic Logic

The synthesis is broken down into two critical stages to maximize yield and purity:

Chemical Reaction Scheme

The following diagram illustrates the pathway from raw materials to the isolated potassium salt.

Figure 1: Synthetic pathway for the production of the Raltegravir oxadiazole intermediate.

Critical Process Parameters (CPPs)

| Parameter | Specification | Scientific Rationale |

| Cyclization Temp | < 50°C (during addition) | Exothermic reaction.[1][4] High temps lead to tar formation and ring opening.[1] |

| Dehydrating Agent | TsCl (p-Toluenesulfonyl chloride) | Safer and more scalable than POCl₃; easier waste management.[1] |

| Hydrolysis pH | 8.5 – 9.5 (Endpoint) | Avoids protonation to the unstable free acid (pH < 4 causes decarboxylation).[1] |

| Water Content | < 1.0% in Stage 2 | High water content prevents precipitation of the potassium salt, reducing yield.[1] |

Detailed Experimental Protocols

Stage 1: Synthesis of Ethyl 5-methyl-1,3,4-oxadiazole-2-carboxylate[1]

Reagents:

-

Acetohydrazide (1.0 eq)[1]

-

Diethyl Oxalate (1.1 eq)[1]

-

Triethylamine (TEA) (2.5 eq)[1]

-

p-Toluenesulfonyl chloride (TsCl) (1.1 eq)[1]

-

Solvent: Dichloromethane (DCM) or Acetonitrile (MeCN)[1]

Protocol:

-

Condensation: Charge Acetohydrazide and Diethyl Oxalate into a reactor with Ethanol. Heat to reflux (78°C) for 4–6 hours. Monitor by HPLC for consumption of acetohydrazide.

-

Concentration: Distill off ethanol under vacuum to obtain the oily linear intermediate (Ethyl 2-(2-acetylhydrazinyl)-2-oxoacetate).

-

Solvent Swap: Dissolve the residue in DCM. Cool to 0–5°C.[1][5]

-

Cyclization: Add Triethylamine (TEA) followed by slow addition of TsCl dissolved in DCM. Critical: Maintain internal temperature below 10°C during addition to prevent runaway exotherm.

-

Reaction: Allow to warm to 20–25°C and stir for 3 hours.

-

Work-up: Quench with water. Separate the organic layer.[1][5] Wash with saturated NaHCO₃ to remove acidic byproducts.[1] Wash with brine.[1]

-

Isolation: Dry organic layer over Na₂SO₄ and concentrate to yield the crude ethyl ester as a low-melting solid or oil.[1] Note: Distillation is possible but risky due to thermal instability; use crude in Stage 2 if purity >90%.[1]

Stage 2: Saponification to Potassium Salt[1]

Reagents:

-

Crude Ethyl Ester (from Stage 1)[1]

-

Potassium Hydroxide (KOH) (0.95 – 1.0 eq)[1]

-

Solvent: Ethanol (Absolute)[1]

Protocol:

-

Dissolution: Dissolve the crude ethyl ester in Ethanol (10 volumes). Cool the solution to 0–5°C.

-

Base Preparation: Prepare a solution of KOH in minimal Ethanol (or use commercially available ethanolic KOH).[1]

-

Saponification: Add the KOH solution dropwise to the ester solution.

-

Aging: Stir the slurry at 0–5°C for 2 hours to maximize precipitation.

-

Filtration: Filter the white solid under nitrogen atmosphere (hygroscopic precautions).

-

Washing: Wash the cake with cold Ethanol (2x) and then Diethyl Ether (1x) to remove organic impurities.

-

Drying: Dry in a vacuum oven at 40–45°C. Do not exceed 50°C as the salt can degrade over extended periods at high heat.

Process Flow Diagram

Figure 2: Unit operation flow for the large-scale manufacturing process.

Analytical Control Strategy

To ensure the material meets pharmaceutical specifications, the following analytical methods are required:

| Test | Method | Acceptance Criteria |

| Identification | 1H NMR (D₂O) | Confirms methyl group (δ ~2.6 ppm) and absence of ethyl protons.[1] |

| Purity | HPLC (C18 Column) | > 98.0% Area |

| Potassium Content | Ion Chromatography or Titration | 21.0% – 23.0% (Theoretical: ~23.5%) |

| Residual Solvents | GC-HS | Ethanol < 5000 ppm; DCM < 600 ppm |

| Water Content | Karl Fischer (KF) | < 1.0% w/w |

Self-Validation Step: Dissolve a small sample of the final salt in water. Measure pH. It should be neutral to slightly basic (7.0–8.5).[1] If pH < 6, significant free acid is present (process failure).[1]

Safety & References

Safety Hazards

-

Thermal Runaway: The dehydration step using TsCl is exothermic.[1] Failure to control temperature can lead to rapid gas evolution.[1]

-

Sensitization: Acetohydrazide and related hydrazines are potential skin sensitizers and suspected carcinogens.[1] Full PPE (suits, respirators) is mandatory.[1]

-

Instability: Do not attempt to isolate the free acid of the oxadiazole on a large scale.[1] It is prone to spontaneous decarboxylation, which can pressurize vessels.[1]

References

-

Merck & Co.[1] Process Chemistry: "Process Research and Development of Raltegravir, an HIV Integrase Inhibitor." Organic Process Research & Development, 2011, 15(1), 73–83.[1]

-

Generic Process Patent: "Process for the preparation of Raltegravir."[1][3][6] US Patent 10,259,778.[1]

-

Safety Data: "5-Methyl-1,3,4-oxadiazole-2-carboxylic acid potassium salt SDS." ChemicalBook.[1]

-

Cyclization Methodology: "Scalable synthesis of 1,3,4-oxadiazoles." Journal of Chemical Reviews, 2022.[1][7]

Sources

- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 2. US10259778B2 - Process for the preparation of raltegravir - Google Patents [patents.google.com]

- 3. US9403809B2 - Synthesis of raltegravir - Google Patents [patents.google.com]

- 4. US20170334838A1 - An improved process for the preparation of raltegravir - Google Patents [patents.google.com]

- 5. Page loading... [wap.guidechem.com]

- 6. US20150045554A1 - Synthesis of raltegravir - Google Patents [patents.google.com]

- 7. jchemrev.com [jchemrev.com]

Application Note: Potassium 5-methyl-1,3,4-oxadiazole-2-carboxylate in Agrochemical Synthesis

Executive Summary

In modern agrochemical discovery, the 1,3,4-oxadiazole moiety serves as a critical bioisostere for amide and ester linkages, offering improved metabolic stability and lipophilicity profiles in herbicides and fungicides. While the oxadiazole ring is traditionally constructed via hydrazide cyclization, this approach limits convergent synthesis strategies.

This guide details the use of Potassium 5-methyl-1,3,4-oxadiazole-2-carboxylate (K-MOC) as a pre-functionalized building block. Unlike its corresponding free acid, which is prone to spontaneous decarboxylation and hygroscopic degradation, K-MOC provides a stable, crystalline source of the oxadiazole anion. This protocol focuses on its primary high-value application: Decarboxylative Cross-Coupling (DCC) , enabling the direct attachment of the oxadiazole ring to aryl and heteroaryl halides without the need for unstable organometallic intermediates.

Chemical Profile & Handling

Why the Potassium Salt?

The free acid, 5-methyl-1,3,4-oxadiazole-2-carboxylic acid, is electronically destabilized by the electron-deficient heterocycle, facilitating rapid thermal decarboxylation. The potassium salt stabilizes the carboxylate resonance, allowing storage and handling at ambient temperatures.

| Property | Specification | Critical Note |

| CAS | 888504-28-7 | |

| Formula | C₄H₃KN₂O₃ | |

| Appearance | White to off-white solid | Yellowing indicates degradation/protonation. |

| Solubility | Water, DMSO, DMF | Insoluble in non-polar ethers; crucial for DCC solvent selection. |

| Stability | Hygroscopic | MUST be stored under inert atmosphere (N₂/Ar). Moisture leads to protonation and subsequent CO₂ loss. |

Mechanistic Insight: Decarboxylative Cross-Coupling (DCC)[1]

The utility of K-MOC lies in its ability to undergo extrusion of CO₂ in the presence of transition metal catalysts (typically Cu/Pd systems), generating a reactive organometallic species in situ. This bypasses the need for stoichiometric organometallics (e.g., organostannanes or boronic acids), which are often toxic or unstable for this specific heterocycle.

Reaction Pathway Visualization

The following diagram illustrates the catalytic cycle, highlighting the critical role of the bimetallic system in transferring the oxadiazole nucleophile.

Figure 1: Bimetallic (Cu/Pd) catalytic cycle for the decarboxylative coupling of K-MOC with aryl halides.[1][2]

Experimental Protocols

Protocol A: Synthesis of K-MOC (If Commercial Stock Unavailable)

Rationale: Commercial batches can degrade. Fresh synthesis ensures stoichiometry.

Reagents:

-

Ethyl 5-methyl-1,3,4-oxadiazole-2-carboxylate (1.0 equiv)

-

Potassium trimethylsilanolate (KOTMS) (1.0 equiv)

-

Solvent: Anhydrous Diethyl Ether (Et₂O)

Procedure:

-

Preparation: Flame-dry a 250 mL Schlenk flask and cool under N₂.

-

Slurry Formation: Suspend KOTMS (3.2 mmol) in anhydrous Et₂O (10 mL).

-

Addition: Add Ethyl 5-methyl-1,3,4-oxadiazole-2-carboxylate (3.2 mmol) in one portion at room temperature (25°C).

-

Reaction: Stir vigorously. The reaction is rapid; a heavy precipitate will form immediately, transitioning from white to off-white.

-

Isolation: Filter the precipitate under N₂ (using a Schlenk frit if possible to avoid moisture).

-

Washing: Wash the filter cake with cold anhydrous Et₂O (3 x 10 mL) to remove silanol byproducts.

-

Drying: Dry under high vacuum (0.1 mbar) for 4 hours.

-

Validation: Check ¹H NMR (D₂O). Absence of ethyl peaks confirms hydrolysis.

Protocol B: Decarboxylative Cross-Coupling (Agrochemical Core Synthesis)

Rationale: This protocol utilizes a Pd/Cu system to couple the oxadiazole to an aryl bromide/iodide, a common step in synthesizing heterocyclic herbicides.

Reagents:

-

Substrate: Aryl Bromide/Iodide (1.0 mmol)

-

Nucleophile: K-MOC (1.5 mmol)

-

Catalyst: PdI₂ (0.02 mmol) + CuI (0.02 mmol)

-

Ligand: 1,10-Phenanthroline (0.02 mmol)

-

Solvent: NMP (N-Methyl-2-pyrrolidone) / Quinoline mixture (3:1)

-

Additives: Molecular Sieves (4Å, activated)

Step-by-Step Methodology:

-

Catalyst Pre-complexation: In a glovebox or purged glove bag, combine PdI₂, CuI, and 1,10-Phenanthroline in the reaction vessel. Add 1 mL of NMP and stir for 10 minutes to form the active catalytic species (often indicated by a color change to dark brown/green).

-

Substrate Loading: Add the Aryl Halide (1.0 mmol) and K-MOC (1.5 mmol). Add activated Molecular Sieves. Critical Step: K-MOC must be finely ground to ensure dissolution kinetics match the decarboxylation rate.

-

Solvent Addition: Add remaining NMP (3 mL) and Quinoline (1 mL). Quinoline acts as a high-boiling base and ligand stabilizer.

-

Degassing: Seal the vessel. If not in a glovebox, perform three Freeze-Pump-Thaw cycles. Oxygen is detrimental to the Cu(I) species.

-

Thermal Activation (The "Goossen" Step): Heat the reaction mixture to 160°C . Note: Decarboxylation of oxadiazoles requires high thermal energy. Monitoring: Use a bubbler to monitor CO₂ evolution. Reaction is typically complete when gas evolution ceases (4-12 hours).

-

Work-up:

-

Cool to room temperature.

-

Dilute with Ethyl Acetate (30 mL).

-

Filter through a pad of Celite to remove metal residues.

-

Wash filtrate with 1M HCl (to remove Quinoline/NMP) followed by Brine.

-

Dry over Na₂SO₄ and concentrate.

-

-

Purification: Flash column chromatography (Hexane/EtOAc gradient). Oxadiazoles are typically polar; start with 20% EtOAc.

Data Analysis & Troubleshooting

Substrate Scope & Yield Expectations

| Aryl Halide Type | Electronic Nature | Expected Yield | Notes |

| Aryl Iodide | Neutral/Electron-Rich | 75-90% | Ideal substrate. Fast oxidative addition. |

| Aryl Bromide | Electron-Deficient | 60-80% | Requires higher temp (170°C) or bulky ligands. |

| Heteroaryl Bromide | Pyridines/Pyrimidines | 50-70% | Common in agrochemistry. Potential catalyst poisoning by N-atoms; increase catalyst loading to 5 mol%. |

| Aryl Chloride | Any | < 20% | Generally unreactive under standard DCC conditions. |

Troubleshooting Matrix

| Observation | Root Cause | Corrective Action |

| Low Yield / SM Recovery | Incomplete Decarboxylation | Increase temperature to 170°C; Ensure K-MOC is dry (water inhibits T > 100°C). |

| Homocoupling (Ar-Ar) | Oxidative coupling of halides | Oxygen leak. Check inert lines. Ensure CuI is white (pure), not green (oxidized). |

| Protodecarboxylation | Proton source present | The oxadiazole anion protonated instead of coupling. Dry solvents rigorously. Avoid acidic protons on the Aryl substrate. |

References

-

Synthesis of Potassium Salt: ChemicalBook & GuideChem Protocols. "Synthesis of 5-Methyl-1,3,4-oxadiazole-2-carboxylic acid potassium salt via Potassium Trimethylsilanolate."

-

Decarboxylative Cross-Coupling Mechanism: Goossen, L. J., et al. "Synthesis of Biaryls via Catalytic Decarboxylative Coupling."[3][4] Science, 2006.

-

Oxadiazoles in Medicinal/Agrochemical Chemistry: Bostrom, J., et al. "Oxadiazoles in Medicinal Chemistry." Journal of Medicinal Chemistry, 2012. (Contextualizing the scaffold).

-

Copper-Mediated Decarboxylation: Shang, R., & Liu, L. "Transition Metal-Catalyzed Decarboxylative Cross-Coupling Reactions." Science China Chemistry, 2011.

-

Commercial Availability & Specs: TCI Chemicals. "Potassium 5-Methyl-1,3,4-oxadiazole-2-carboxylate Product Specifications."

Sources

- 1. 5-Methyl-1,3,4-oxadiazole-2-carboxylic acid potassium salt [oakwoodchemical.com]

- 2. Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications [openmedicinalchemistryjournal.com]

- 3. ruhr-uni-bochum.de [ruhr-uni-bochum.de]

- 4. Decarboxylative cross-coupling - Wikipedia [en.wikipedia.org]

Application of 1,3,4-oxadiazole derivatives in material science

Application Note: High-Performance 1,3,4-Oxadiazole Scaffolds in Material Science

Executive Summary & Chemical Rationale

The 1,3,4-oxadiazole moiety is a five-membered heterocyclic ring containing one oxygen and two nitrogen atoms.[1] In material science, it is prized not for its biological activity (though significant), but for its unique electronic signature.

Why 1,3,4-Oxadiazole?

-

Electron Deficiency: The presence of two pyridine-like nitrogen atoms creates a highly electron-deficient system.[1] This makes the ring an excellent electron acceptor and transporter (n-type semiconductor).

-

Thermal Stability: The aromaticity and rigid planar structure confer high thermal stability (often

C), essential for vacuum-deposited thin films. -

Photoluminescence: Derivatives often exhibit high fluorescence quantum yields, particularly in the blue/violet region, due to effective

-conjugation.

This guide details the application of these derivatives in Organic Light Emitting Diodes (OLEDs) and Corrosion Inhibition , followed by the standard Synthesis Protocol .

Application I: Electron Transport Materials (ETMs) in OLEDs

The most commercially relevant application of 1,3,4-oxadiazole derivatives is in the fabrication of OLEDs. They function primarily as Electron Transport Layers (ETL) and Hole Blocking Layers (HBL).

Mechanistic Insight

In an OLED stack, the balance of charge carriers (holes vs. electrons) is critical for efficiency.[2] Most organic emitters are hole-dominant (p-type). To balance this, 1,3,4-oxadiazoles are used to:

-

Facilitate Electron Injection: Their high Electron Affinity (EA) lowers the energy barrier from the cathode.

-

Block Holes: Their deep HOMO levels (typically -6.0 to -6.5 eV) prevent holes from migrating to the cathode, confining excitons within the Emissive Layer (EML).

Standard Reference Material: PBD (2-(4-biphenylyl)-5-(4-tert-butylphenyl)-1,3,4-oxadiazole).[2][3][4][5]